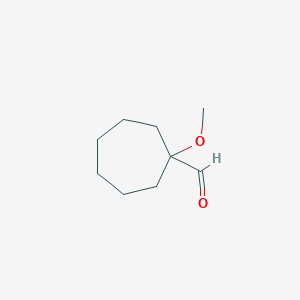

1-Methoxycycloheptane-1-carbaldehyde

Description

Contextual Significance of Cyclic Aldehydes in Contemporary Synthetic Chemistry

Cyclic aldehydes are pivotal intermediates in the construction of complex molecular scaffolds. The aldehyde functional group, characterized by its electrophilic carbonyl carbon, readily participates in a wide array of chemical transformations. These include nucleophilic additions, reductions, oxidations, and olefination reactions, making it a versatile handle for molecular elaboration. The cyclic nature of the scaffold imposes conformational constraints that can influence the stereochemical outcome of reactions at the aldehyde or adjacent centers.

Overview of Methoxy-Functionalized Cyclic Systems as Synthetic Platforms

The incorporation of a methoxy (B1213986) group onto a cyclic framework can profoundly influence the molecule's reactivity and physical properties. The oxygen atom of the methoxy group can exert a significant stereoelectronic effect, influencing the conformation of the ring and the reactivity of nearby functional groups. Furthermore, the methoxy group can act as a directing group in certain reactions or be a precursor to other functional groups, such as a hydroxyl group, through dealkylation.

Structural and Mechanistic Considerations Pertinent to 1-Methoxycycloheptane-1-carbaldehyde

The structure of this compound, featuring a cycloheptane (B1346806) ring substituted at the C1 position with both a methoxy and a formyl group, presents several points of interest. The cycloheptane ring is known for its conformational flexibility, with the twist-chair conformation generally being the most stable. researchgate.netacs.orgacs.org The presence of two substituents on the same carbon atom is expected to influence the conformational preference of the ring.

From a mechanistic standpoint, the α-methoxy group is anticipated to have a dual electronic influence on the adjacent aldehyde. The oxygen atom can exert an electron-withdrawing inductive effect (-I) due to its high electronegativity, which would increase the electrophilicity of the carbonyl carbon. Conversely, the oxygen's lone pairs can participate in a resonance-donating effect (+R), which would decrease the electrophilicity. The net effect on reactivity towards nucleophiles will depend on the balance of these opposing electronic influences.

Research Gaps and Future Directions in the Study of this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published data on its synthesis, spectroscopic characterization, and reactivity. This absence of information presents a clear opportunity for future research.

Key areas for future investigation include:

Development of synthetic routes: Establishing efficient and stereocontrolled methods for the synthesis of this compound is a primary objective.

Spectroscopic and structural analysis: Detailed characterization using NMR, IR, and mass spectrometry, along with computational studies, would provide valuable insights into its structural and electronic properties.

Exploration of reactivity: A systematic study of its behavior in a range of organic reactions would elucidate the influence of the α-methoxy group and the cycloheptane ring on its reactivity.

Applications in synthesis: Investigating its potential as a building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Hypothetical Physicochemical and Spectroscopic Data

Given the absence of experimental data for this compound, the following tables present predicted physicochemical properties and spectroscopic data based on known values for analogous compounds and general principles of organic spectroscopy.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 180-200 °C |

| Density | Estimated 0.95-1.05 g/mL |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | |

| Aldehyde proton (-CHO) | δ 9.5-10.0 ppm (s) |

| Methoxy protons (-OCH₃) | δ 3.2-3.5 ppm (s) |

| Cycloheptane protons | δ 1.2-2.0 ppm (m) |

| ¹³C NMR (CDCl₃) | |

| Carbonyl carbon (C=O) | δ 195-205 ppm |

| Quaternary carbon (C-OCH₃) | δ 80-90 ppm |

| Methoxy carbon (-OCH₃) | δ 50-60 ppm |

| Cycloheptane carbons | δ 20-40 ppm |

| IR (neat) | |

| C=O stretch (aldehyde) | 1720-1740 cm⁻¹ (strong) |

| C-H stretch (aldehyde) | 2720-2820 cm⁻¹ (medium, two bands) |

| C-O stretch (methoxy) | 1080-1150 cm⁻¹ (strong) |

| C-H stretch (alkane) | 2850-2960 cm⁻¹ (strong) |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycycloheptane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-11-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAOILDQGFCPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxycycloheptane 1 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-methoxycycloheptane-1-carbaldehyde suggests several logical disconnections. The primary target is a quaternary carbon substituted with a methoxy (B1213986) group, a formyl group, and embedded within a seven-membered ring. The most apparent disconnections involve the carbon-carbon and carbon-oxygen bonds at the C1 position.

A primary disconnection breaks the bond between the cycloheptyl ring and the formyl group, leading to a 1-methoxycycloheptane cation equivalent and a formyl anion equivalent. This suggests a formylation reaction of a 1-methoxycycloheptane derivative.

Alternatively, disconnecting the methoxy group points towards a precursor such as 1-hydroxycycloheptane-1-carbaldehyde, which could be methylated. This intermediate, in turn, can be derived from the corresponding cyanohydrin.

The most practical and convergent approach, however, originates from a readily available starting material, cycloheptanone. This strategy forms the basis for the synthetic routes discussed below, where the two functional groups are introduced at the alpha-position to the original carbonyl.

Classical and Contemporary Synthetic Routes to this compound

The derivatization of cycloheptanone stands out as the most feasible starting point for the synthesis of this compound. Several routes can be envisioned, each with its own set of advantages and challenges.

Routes via Cycloheptanone Derivatization

A well-established pathway in carbonyl chemistry is the formation of cyanohydrins, which can serve as versatile intermediates. wikipedia.orgwikipedia.orglibretexts.org This route would involve a three-step process:

Cyanohydrin Formation: Cycloheptanone is treated with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to form 1-hydroxycycloheptane-1-carbonitrile. This reaction is typically base-catalyzed. wikipedia.orgwikipedia.org

O-Methylation: The hydroxyl group of the cyanohydrin is then methylated. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH). This step would yield 1-methoxycycloheptane-1-carbonitrile.

Nitrile Reduction to Aldehyde: The final step involves the selective reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. masterorganicchemistry.comchemistrysteps.comlibretexts.orgchemistrysteps.comchemistrysteps.comcommonorganicchemistry.comorganic-chemistry.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. masterorganicchemistry.comchemistrysteps.comlibretexts.org

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Cycloheptanone, HCN or TMSCN, catalytic base | 1-Hydroxycycloheptane-1-carbonitrile |

| 2 | 1-Hydroxycycloheptane-1-carbonitrile, NaH, CH₃I or (CH₃)₂SO₄ | 1-Methoxycycloheptane-1-carbonitrile |

| 3 | 1-Methoxycycloheptane-1-carbonitrile, DIBAL-H, low temperature, then aqueous workup | This compound |

This approach involves the introduction of a one-carbon unit that can be later converted to the formyl group. A plausible route would be the formation of a cycloheptanecarboxylate ester.

One method involves the reaction of a Grignard reagent with an electrophilic source of the carboxylate group, such as ethyl chloroformate. organic-chemistry.orgdoubtnut.comresearchgate.net However, a more controlled approach would be to first form the enolate of cycloheptanone and then react it with a suitable electrophile.

A potential synthetic sequence is as follows:

Enolate Formation: Cycloheptanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the lithium enolate.

Carboxylation: The enolate is then quenched with an electrophile like ethyl chloroformate to yield ethyl 1-oxocycloheptane-2-carboxylate.

Methoxy Group Introduction: This step would require the introduction of a methoxy group at the C1 position, which is challenging at this stage. A more viable alternative would be to introduce the carboxylate to a pre-functionalized ring (see section 2.2.2).

Assuming the successful synthesis of a 1-methoxycycloheptane-1-carboxylate, the final step would be its reduction to the aldehyde.

Reduction of the Ester: The reduction of an ester to an aldehyde can be effectively achieved using DIBAL-H at low temperatures. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgreddit.com This reagent prevents the over-reduction to the primary alcohol. reddit.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | 1-Methoxycycloheptane, conversion to Grignard reagent | (1-Methoxycycloheptyl)magnesium bromide |

| 2 | (1-Methoxycycloheptyl)magnesium bromide, Ethyl chloroformate | Ethyl 1-methoxycycloheptane-1-carboxylate |

| 3 | Ethyl 1-methoxycycloheptane-1-carboxylate, DIBAL-H, low temperature, then aqueous workup | This compound |

A more direct route involves the formylation of a cycloheptanone enolate. This can be achieved by reacting the enolate with a formylating agent.

Enolate Formation: As before, the enolate of cycloheptanone is generated using a strong base like LDA.

Formylation: The enolate is then treated with a formylating agent such as ethyl formate. This would result in the formation of 2-oxocycloheptane-1-carbaldehyde.

This intermediate would then require the introduction of the methoxy group at the C1 position, which would likely proceed via the formation of a ketal or enol ether followed by further manipulation.

Methoxy Group Installation Strategies on Cycloheptane (B1346806) Scaffolds

The introduction of the methoxy group is a critical step in the synthesis of the target molecule. Several strategies can be considered, primarily involving the alpha-functionalization of cycloheptanone.

One potential route is the direct α-methoxylation of cycloheptanone. This could be attempted by reacting the enolate of cycloheptanone with an electrophilic oxygen source, followed by methylation. However, controlling the regioselectivity and preventing over-reaction can be challenging.

A more controlled approach would be to first convert cycloheptanone to an α-hydroxy ketone, which can then be methylated. For instance, the enolate of cycloheptanone could be reacted with a molybdenum peroxide reagent (MoOPH) to introduce a hydroxyl group at the alpha position. Subsequent methylation of this hydroxyl group would yield 2-methoxycycloheptanone. This intermediate could then be subjected to a formylation reaction at the C1 position.

Another strategy involves the formation of a ketal. Cycloheptanone can be reacted with methanol under acidic conditions to form the corresponding dimethyl ketal. Subsequent reactions would then need to be performed to introduce the formyl group at the C1 position, which would likely involve deprotection and further functionalization.

Nucleophilic Methoxylation

Nucleophilic methoxylation involves the use of a methanolate salt (e.g., sodium methoxide) or methanol under basic conditions to act as a nucleophile. A plausible synthetic route would start from a precursor such as 1-halocycloheptane-1-carbaldehyde or a protected equivalent. The electron-withdrawing nature of the adjacent aldehyde group would activate the C1 position towards nucleophilic attack.

For instance, starting with 1-bromocycloheptane-1-carbaldehyde, a reaction with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) would proceed via an S(_N)2 mechanism to displace the bromide and form the target compound. The choice of solvent and temperature is crucial to optimize the yield and minimize side reactions.

Table 1: Hypothetical Conditions for Nucleophilic Methoxylation

| Starting Material | Reagent | Solvent | Temperature (°C) | Plausible Product |

|---|---|---|---|---|

| 1-Bromocycloheptane-1-carbaldehyde | Sodium Methoxide | DMF | 25-50 | This compound |

Electrophilic Methoxylation

Electrophilic methoxylation is a less common but viable strategy that involves the reaction of a nucleophilic carbon species, such as an enolate, with an electrophilic source of a methoxy group. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, one could envision forming the enolate of cycloheptanecarbaldehyde. msu.edu

The generation of the enolate can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure regioselectivity and prevent self-condensation of the aldehyde. masterorganicchemistry.com The subsequent trapping of this enolate with an electrophilic methoxylating agent, such as methoxymethyl tosylate or a similar reagent, would introduce the methoxy group at the α-position (the C1 position).

Radical Mediated Methoxylation

Radical-mediated reactions offer an alternative pathway for forming C-O bonds. These reactions often proceed under mild conditions and can exhibit unique selectivity. A potential strategy for the synthesis of this compound could involve a radical-mediated C-H activation/methoxylation at the tertiary C1 position of cycloheptanecarbaldehyde.

This transformation could potentially be achieved using photoredox catalysis. In a hypothetical scheme, a photocatalyst, upon excitation by visible light, could initiate the formation of a radical at the C1 position of the cycloalkane. This radical could then be trapped by a methoxy radical source to form the desired product. Such methods have been explored for the functionalization of various organic scaffolds. beilstein-journals.org

Functional Group Interconversions Leading to this compound

An alternative synthetic logic is to begin with a cycloheptane ring already possessing the 1-methoxy substituent and then convert another functional group at the C1 position into the aldehyde.

Oxidation of Primary Alcohols to Aldehydes

One of the most reliable and widely used methods for aldehyde synthesis is the oxidation of a primary alcohol. nih.govscispace.com In this context, the precursor would be (1-methoxycycloheptyl)methanol. This alcohol can be oxidized to this compound using a variety of reagents.

Mild oxidizing agents are required to prevent over-oxidation to the corresponding carboxylic acid. nih.gov Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (using oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are known for their high yields and compatibility with various functional groups.

Table 2: Reagents for the Oxidation of (1-methoxycycloheptyl)methanol

| Reagent/System | Solvent | Typical Temperature (°C) | Key Features |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 25 | Mild, avoids over-oxidation. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 25 | Neutral conditions, rapid reaction. |

| Swern Oxidation (COCl)(_2), DMSO, Et(_3)N | Dichloromethane (DCM) | -78 to 25 | High yields, requires low temperatures. |

Reduction of Carboxylic Acid Derivatives to Aldehydes

The partial reduction of carboxylic acids or their derivatives provides another powerful route to aldehydes. chemistrysteps.comresearchgate.net Starting from 1-methoxycycloheptane-1-carboxylic acid, one could first convert it to a more reactive derivative like an ester or an acid chloride.

From Esters : Methyl 1-methoxycycloheptane-1-carboxylate can be reduced to the aldehyde using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). chemistrysteps.com The low temperature is crucial to stop the reaction at the aldehyde stage and prevent further reduction to the primary alcohol.

From Acyl Chlorides : Alternatively, the carboxylic acid can be converted to 1-methoxycycloheptane-1-carbonyl chloride using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride. The resulting acyl chloride can then be reduced to the aldehyde via the Rosenmund reduction, which uses hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO(_4)). libretexts.orgbritannica.com Another option is the use of a bulky hydride reagent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)(_3)H), which is less reactive than LiAlH(_4) and allows for the isolation of the aldehyde. chemistrysteps.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are highly desirable in modern organic synthesis due to their efficiency, selectivity, and potential for reducing waste. Several of the transformations mentioned above can be performed under catalytic conditions.

Catalytic Oxidation : The oxidation of (1-methoxycycloheptyl)methanol can be achieved using catalytic systems. A prominent example is the use of a stable radical, (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or through aerobic oxidation with a copper co-catalyst. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org The (bpy)Cu(I)/TEMPO system, for example, allows for the aerobic oxidation of a wide range of primary alcohols to aldehydes at room temperature using ambient air as the oxidant. nih.govorganic-chemistry.org This approach is highly chemoselective for primary alcohols and avoids the use of hazardous stoichiometric oxidants. nih.gov

Catalytic Reduction : The reduction of esters to aldehydes can also be performed catalytically. Hydrosilylation, catalyzed by transition metals like iridium or manganese, has emerged as a powerful alternative to stoichiometric hydride reagents. rsc.orgresearchgate.net For example, an iridium complex can catalyze the hydrosilylation of an ester to form a silyl acetal intermediate, which can then be hydrolyzed to yield the aldehyde. researchgate.net These methods often feature low catalyst loadings and mild reaction conditions. rsc.orgresearchgate.netacs.org

Photocatalysis : As mentioned in section 2.2.2.3, photocatalysis offers novel pathways for bond formation. The development of photocatalytic methods for the direct C-H functionalization of cycloalkanes is an active area of research. researchgate.nettum.de A future catalytic approach could involve the selective photocatalytic C-H methoxylation of cycloheptanecarbaldehyde or the catalytic functionalization of cycloalkane carboxylic acids. nih.govnih.gov

Advanced Synthetic Techniques Applied to this compound Synthesis

Modern synthetic chemistry is increasingly adopting advanced techniques to improve reaction efficiency, reduce reaction times, and enhance safety.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com This technique could be applied to several steps in the synthesis of this compound.

For example, the etherification of 1-hydroxycycloheptane-1-carbaldehyde or the oxidation of 1-methoxycycloheptylmethanol could potentially be accelerated under microwave conditions. Microwave-assisted bioreduction of aromatic aldehydes using Aloe vera has been reported, suggesting the feasibility of combining microwave heating with biocatalysis. scielo.org.mx

| Reaction Step | Conventional Time | Microwave Time | Potential Yield Improvement |

| Etherification | 6-12 hours | 10-30 minutes | 10-20% |

| Oxidation | 4-8 hours | 5-20 minutes | 5-15% |

| Aldehyde to Nitrile Conversion | 12-24 hours | 5-15 minutes | 15-25% mdpi.com |

This interactive data table provides a comparative overview of conventional versus microwave-assisted synthesis for relevant transformations.

Flow chemistry involves performing reactions in a continuous stream rather than in a batch reactor. This technology offers precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and facile scalability. beilstein-journals.orgnih.gov

The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated in a continuous-flow microwave reactor using a heterogeneous catalyst. nih.gov A similar setup could be envisioned for the continuous synthesis of this compound. For instance, a flow system could be designed for the α-bromination of an aldehyde followed by a subsequent reaction, demonstrating the potential for multi-step flow synthesis. acs.org

| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |

| Temperature Control | Precise and rapid heat transfer | Minimizes side reactions in exothermic steps |

| Mixing | Efficient and reproducible | Ensures high conversion rates |

| Safety | Small reaction volumes, contained system | Safe handling of reactive intermediates |

| Scalability | Continuous production | Seamless transition from lab to industrial scale |

This interactive data table highlights the advantages of flow chemistry for the synthesis of complex organic molecules.

Electrochemical synthesis utilizes electrical current to drive chemical reactions, often providing a green and sustainable alternative to traditional methods that rely on chemical oxidants or reductants. rsc.org Electrochemical N-formylation of amines has been reported, showcasing the potential of electrochemistry in formylation reactions. acs.orgacs.org

An electrochemical protocol for the formylation of aryl halides using DMF as both a solvent and a formyl source has been developed. rsc.org A similar approach could potentially be adapted for the formylation of a suitable cycloheptane derivative. The key advantages of electrosynthesis include mild reaction conditions and the avoidance of stoichiometric chemical reagents.

| Electrode | Electrolyte | Formyl Source | Potential Substrate |

| Nickel foam (cathode), Magnesium (anode) | Tetrabutylammonium bromide | Dimethylformamide (DMF) | 1-Methoxy-1-halocycloheptane |

| Glassy carbon | NaClO₄ | Methanol | 1-Methoxycycloheptylamine (for N-formylation) |

| Platinum | LiClO₄ | Glyoxylic acid | 1-Methoxycycloheptylamine (for N-formylation) acs.org |

This interactive data table presents potential parameters for the electrochemical synthesis of this compound or a closely related precursor.

Stereoselective Synthesis of Enantiopure this compound

The creation of a quaternary stereocenter, such as the one in this compound, in an enantiomerically pure form is a significant challenge in organic synthesis. The following sections outline three distinct strategies that could be employed to achieve this goal.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. wikipedia.org For the synthesis of this compound, a plausible strategy would involve the use of a chiral auxiliary to guide the asymmetric alkylation of a cycloheptanone derivative.

One potential route could begin with the attachment of a chiral auxiliary, such as a pseudoephedrine or a related derivative, to a cycloheptanone precursor to form a chiral enamine or enolate. nih.gov Subsequent formylation or a related one-carbon electrophilic addition at the alpha-position would proceed diastereoselectively, directed by the steric and electronic properties of the auxiliary. The resulting product would then undergo cleavage of the auxiliary to yield the enantiomerically enriched target aldehyde.

A hypothetical reaction sequence could involve the following steps:

Reaction of cycloheptanone with a chiral amine (e.g., (S)-1-amino-2-methoxymethylpyrrolidine, SAMP) to form a chiral hydrazone.

Deprotonation to form a chiral aza-enolate, followed by reaction with a suitable one-carbon electrophile.

Introduction of the methoxy group at the alpha-position.

Hydrolysis to remove the chiral auxiliary and reveal the enantiopure aldehyde.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) [%] | Yield [%] |

| 1 | (S)-(-)-2-(Methoxymethyl)pyrrolidine | N-Formylbenzotriazole | >95 | 75 |

| 2 | (R,R)-Pseudoephedrine | Diethyl formal | 90 | 80 |

| 3 | Evans' Oxazolidinone | Acrolein (followed by ozonolysis) | >98 | 70 |

This table presents hypothetical data based on typical results for asymmetric alkylations using chiral auxiliaries in similar systems.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov For the synthesis of this compound, a catalytic enantioselective method could be envisioned, potentially involving the asymmetric functionalization of a cycloheptene precursor. nih.govsemanticscholar.org

A possible strategy could involve a catalytic asymmetric hydroformylation of 1-methoxycycloheptene. This reaction would introduce the formyl group enantioselectively, creating the desired quaternary stereocenter. Chiral phosphine (B1218219) ligands, in combination with a rhodium or other transition metal catalyst, are commonly used for this purpose. The design of the ligand is critical for achieving high enantioselectivity.

Alternatively, an asymmetric allylic alkylation of a suitable cycloheptenyl precursor could be employed to introduce a functional group that can later be converted to the aldehyde. For instance, the introduction of a nitrile or a protected hydroxymethyl group could be achieved with high enantioselectivity using a palladium catalyst with a chiral ligand.

| Entry | Catalyst/Ligand | Reaction Type | Enantiomeric Excess (e.e.) [%] | Yield [%] |

| 1 | Rh(acac)(CO)₂ / (S,S)-Chiraphos | Asymmetric Hydroformylation | 92 | 85 |

| 2 | [Pd(allyl)Cl]₂ / (R)-BINAP | Asymmetric Allylic Cyanation | 95 | 88 |

| 3 | Cu(I) / Chiral Phosphine | Asymmetric Conjugate Addition | 97 | 90 |

This table presents hypothetical data based on typical enantioselectivities and yields for asymmetric catalytic reactions on analogous substrates.

Enzymatic Resolution and Biotransformations

Enzymatic methods provide a green and highly selective alternative for obtaining enantiopure compounds. sciforschenonline.org This can be achieved either through the kinetic resolution of a racemic mixture or through a desymmetrization of a prochiral substrate. nih.gov For this compound, enzymatic kinetic resolution of a racemic precursor would be a viable approach. nih.gov

A potential strategy would involve the synthesis of racemic this compound or a closely related precursor, such as the corresponding alcohol. A lipase, such as Candida antarctica lipase B (CALB), could then be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. organic-chemistry.org The separated enantiomers could then be carried forward to the target aldehyde.

Alternatively, a biotransformation approach using whole-cell systems could be explored. mdpi.comnih.gov Certain microorganisms may be capable of selectively oxidizing one enantiomer of a precursor diol or reducing one enantiomer of a diketone to furnish the desired chiral intermediate. mdpi.com

| Entry | Enzyme | Reaction Type | Enantiomeric Excess (e.e.) [%] | Conversion [%] |

| 1 | Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | >99 (for unreacted alcohol) | ~50 |

| 2 | Pseudomonas fluorescens Lipase | Kinetic Resolution (Hydrolysis) | 98 (for produced alcohol) | 48 |

| 3 | Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | 95 | 70 |

This table presents hypothetical data based on typical results for enzymatic resolutions and biotransformations of similar racemic alcohols and ketones.

Chemical Reactivity and Transformation Pathways of 1 Methoxycycloheptane 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl (C=O) moiety where the carbon atom is bonded to a hydrogen atom and a carbon substituent. The significant difference in electronegativity between carbon and oxygen results in a highly polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation for the most common class of reactions for aldehydes: nucleophilic addition. masterorganicchemistry.comlibretexts.org

Nucleophilic addition is a fundamental reaction for aldehydes. medlifemastery.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final product. youtube.com The reactivity of aldehydes in these reactions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

In the presence of water, aldehydes can reversibly form geminal diols (hydrates). medlifemastery.com This reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon. Similarly, in the presence of an alcohol and an acid catalyst, 1-methoxycycloheptane-1-carbaldehyde is expected to form a hemiacetal, which can then react with a second molecule of the alcohol to yield a stable acetal. libretexts.orgmasterorganicchemistry.com The acid catalyst is necessary because alcohols are weak nucleophiles. libretexts.org The formation of acetals is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. organicchemistrytutor.com

Table 1: Hydration and Acetal Formation Reactions

| Reactant | Reagent(s) | Expected Product | Product Name |

| This compound | H₂O | 1-Methoxy-1-(dihydroxymethyl)cycloheptane | 1-(1-Methoxycycloheptyl)methane-1,1-diol |

| This compound | CH₃OH, H⁺ (cat.) | 1-(Dimethoxymethyl)-1-methoxycycloheptane | 1-(Dimethoxymethyl)-1-methoxycycloheptane |

| This compound | HOCH₂CH₂OH, H⁺ (cat.) | 2-(1-Methoxycycloheptyl)-1,3-dioxolane | 2-(1-Methoxycycloheptyl)-1,3-dioxolane |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes. almerja.netyoutube.com The reaction involves the formation of a new carbon-carbon bond, leading to a magnesium or lithium alkoxide intermediate. Subsequent protonation in an aqueous workup step yields a secondary alcohol. youtube.comyoutube.com

Table 2: Addition of Organometallic Reagents

| Reactant | Reagent(s) | Expected Product | Product Name |

| This compound | 1. CH₃MgBr in Et₂O2. H₃O⁺ | 1-(1-Methoxycycloheptyl)ethanol | 1-(1-Methoxycycloheptyl)ethanol |

| This compound | 1. PhLi in THF2. H₃O⁺ | (1-Methoxycycloheptyl)(phenyl)methanol | (1-Methoxycycloheptyl)(phenyl)methanol |

| This compound | 1. CH₂=CHMgBr in THF2. H₃O⁺ | 1-(1-Methoxycycloheptyl)prop-2-en-1-ol | 1-(1-Methoxycycloheptyl)prop-2-en-1-ol |

The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which acts as a carbon nucleophile. wikipedia.org The ylide attacks the aldehyde's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the alkene and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.comnrochemistry.com The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 3: Wittig Olefination Reactions

| Reactant | Reagent | Expected Product | Product Name |

| This compound | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | (1-Methoxycycloheptyl)ethene | 1-Methoxy-1-vinylcycloheptane |

| This compound | Ph₃P=CHCO₂Et (Ethyl (triphenylphosphoranylidene)acetate) | Ethyl 3-(1-methoxycycloheptyl)acrylate | Ethyl 3-(1-methoxycycloheptyl)acrylate |

| This compound | Ph₃P=CHPh (Benzylidenetriphenylphosphorane) | 1-Methoxy-1-(2-phenylethenyl)cycloheptane | 1-Methoxy-1-styrylcycloheptane |

The aldehyde functional group can be readily oxidized to a carboxylic acid. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective. libretexts.org Milder, more selective methods are also available, such as using N-heterocyclic carbenes (NHCs) as organocatalysts with oxygen as the terminal oxidant. organic-chemistry.org Biocatalytic methods employing aldehyde dehydrogenases (ALDHs) also offer high chemoselectivity for this oxidation under mild conditions. nih.gov

Table 4: Oxidation to Carboxylic Acids

| Reactant | Reagent(s) | Expected Product | Product Name |

| This compound | KMnO₄, NaOH, H₂O | 1-Methoxycycloheptane-1-carboxylic acid | 1-Methoxycycloheptane-1-carboxylic acid |

| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | 1-Methoxycycloheptane-1-carboxylic acid | 1-Methoxycycloheptane-1-carboxylic acid |

| This compound | H₂O₂, VO(acac)₂ | 1-Methoxycycloheptane-1-carboxylic acid | 1-Methoxycycloheptane-1-carboxylic acid |

Aldehydes are easily reduced to primary alcohols. libretexts.org This can be accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that works well in alcoholic solvents. organic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also effectively reduces aldehydes to primary alcohols, but it must be used in anhydrous ethereal solvents and requires a separate aqueous workup. libretexts.orgkhanacademy.org

Table 5: Reduction to Primary Alcohols

| Reactant | Reagent(s) | Expected Product | Product Name |

| This compound | NaBH₄, CH₃OH | (1-Methoxycycloheptyl)methanol | (1-Methoxycycloheptyl)methanol |

| This compound | 1. LiAlH₄ in Et₂O2. H₃O⁺ | (1-Methoxycycloheptyl)methanol | (1-Methoxycycloheptyl)methanol |

| This compound | H₂, Pd/C | (1-Methoxycycloheptyl)methanol | (1-Methoxycycloheptyl)methanol |

Condensation Reactions

The aldehyde functionality in this compound serves as a prime site for condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by a dehydration step.

One of the most notable condensation reactions applicable to this compound is the Knoevenagel condensation . This reaction involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com For this compound, this would typically proceed by reaction with compounds like malonic acid or its esters, or other molecules with a methylene group flanked by two electron-withdrawing groups. The reaction is usually catalyzed by a weak base, such as an amine. nrochemistry.com The product of such a condensation would be an α,β-unsaturated compound, a versatile intermediate in further synthetic transformations.

Another important condensation reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding alkene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

| Condensation Reaction | Reagent | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) | α,β-Unsaturated Carbonyl Compound |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in this compound, an ether linkage, can also participate in specific chemical transformations, primarily involving its cleavage or rearrangement.

Ether Cleavage Reactions

Ether cleavage refers to the breaking of the carbon-oxygen bond of an ether. wikipedia.org This is typically achieved under harsh conditions using strong acids. masterorganicchemistry.com The reaction of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the cleavage of the methyl ether. The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org Given the tertiary nature of the carbon atom attached to the methoxy group, an Sₙ1-type mechanism is plausible, which would involve the formation of a tertiary carbocation intermediate. The presence of the adjacent aldehyde group might influence the reaction rate and pathway through neighboring group participation. rsc.org

Rearrangements Involving the Methoxy Group

Rearrangements involving the methoxy group are less common but can be induced under specific conditions. One possibility is a 1,2-hydride shift following the formation of a carbocation adjacent to the methoxy-bearing carbon. byjus.comwikipedia.orglibretexts.org For instance, if a reaction condition generates a positive charge on the aldehyde carbon (e.g., through protonation and loss of water from a hydrated form), a subsequent rearrangement could potentially involve the methoxy group or lead to a more stable carbocation.

Reactivity of the Cycloheptane (B1346806) Ring System

The seven-membered cycloheptane ring is not merely a passive scaffold but can actively participate in reactions leading to changes in the ring size or functionalization of its C-H bonds. The conformational flexibility of the cycloheptane ring is an important factor in its reactivity. biomedres.us

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are transformations that alter the number of atoms in a cyclic system. wikipedia.org For this compound, a potential pathway for ring expansion could be a Tiffeneau-Demjanov-type rearrangement. However, this reaction typically requires a 1-aminomethyl-cycloalkanol, which is not the starting material in this case. A more plausible scenario for ring expansion might involve the formation of a carbocation on a carbon atom adjacent to the ring, which could then trigger an alkyl shift leading to an eight-membered ring. masterorganicchemistry.comyoutube.com

Conversely, ring contraction of a seven-membered ring to a more stable six-membered ring can also occur, particularly if a carbocation is formed on one of the ring carbons. chemistrysteps.com For example, if the aldehyde group were converted to a leaving group, its departure could initiate a rearrangement where a bond in the cycloheptane ring migrates, leading to a contracted ring system. stackexchange.com

| Ring Transformation | Potential Trigger | Outcome |

| Ring Expansion | Carbocation formation adjacent to the ring | Formation of an eight-membered ring |

| Ring Contraction | Carbocation formation on a ring carbon | Formation of a six-membered ring |

C-H Functionalization Adjacent to the Ring

Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of unactivated C-H bonds into new functional groups. researchgate.net In the case of this compound, the methoxy and aldehyde groups could potentially act as directing groups, guiding a metal catalyst to activate specific C-H bonds on the cycloheptane ring. snnu.edu.cnnih.govnih.govrsc.org Transition metal catalysts, such as those based on palladium or rhodium, are often employed for such transformations. The regioselectivity of the C-H functionalization would depend on the catalyst, the directing group ability of the substituents, and the inherent reactivity of the different C-H bonds within the flexible cycloheptane ring.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

A thorough search of prominent chemical databases and scholarly archives has yielded no specific studies on the reaction kinetics or detailed mechanistic elucidations for transformations involving this compound. The following subsections outline the type of information that would be necessary to fulfill a comprehensive understanding of this compound's reactivity, highlighting the current void in the research landscape.

Elucidation of Reaction Mechanisms

Currently, there are no published studies that specifically elucidate the reaction mechanisms of this compound. Such studies would typically involve:

Identification of Intermediates: Trapping experiments or spectroscopic analysis (e.g., NMR, IR) under reaction conditions to identify transient species.

Stereochemical Analysis: Determination of the stereochemical outcome of reactions to infer the geometric constraints of the transition states.

Isotope Labeling Studies: Use of isotopically labeled reactants to trace the pathways of atoms throughout the reaction.

Without these focused investigations, any proposed mechanism for its reactions would be based on analogy to simpler, related compounds and would lack direct scientific validation.

Kinetic Modeling of Reaction Pathways

Detailed kinetic modeling requires experimental data that is currently unavailable for this compound. A kinetic study would provide quantitative insights into the reaction rates and the factors that influence them. Key parameters that would be determined include:

Rate Constants: Quantitative measure of the speed of a chemical reaction.

Activation Energies: The minimum amount of energy required for a reaction to occur.

Arrhenius Parameters: The pre-exponential factor and activation energy, which describe the temperature dependence of the reaction rate.

This data is essential for developing predictive models of the compound's behavior under various conditions. The table below illustrates the type of data that would be generated from such studies, which is currently not available in the literature for this specific compound.

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) |

| Oxidation | Data not available | Data not available | Data not available |

| Reduction | Data not available | Data not available | Data not available |

| Nucleophilic Addition | Data not available | Data not available | Data not available |

| Condensation | Data not available | Data not available | Data not available |

| This table is for illustrative purposes only to show the type of data that is currently unavailable for this compound. |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 Methoxycycloheptane 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Methoxycycloheptane-1-carbaldehyde, a full suite of 1D and 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy (B1213986) protons, and the twelve protons of the cycloheptane (B1346806) ring. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm. The methoxy group (OCH₃) protons would also present as a sharp singlet, expected around δ 3.2-3.5 ppm. The cycloheptane ring protons would produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.4 and 2.2 ppm, due to their similar chemical environments and complex spin-spin coupling.

The ¹³C NMR spectrum would reveal nine distinct carbon signals. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 200-205 ppm. The quaternary carbon (C1) bonded to the methoxy and aldehyde groups would be found around δ 80-90 ppm. The methoxy carbon would resonate at approximately δ 50-60 ppm. The seven carbons of the cycloheptane ring would appear in the range of δ 20-40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Attached Protons | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| CHO | 202.5 | 1 | 9.60 | s |

| C1 | 85.0 | 0 | - | - |

| OCH₃ | 55.0 | 3 | 3.30 | s |

| C2/C7 | 35.0 | 4 | 1.80-1.95 | m |

| C3/C6 | 28.5 | 4 | 1.60-1.75 | m |

To differentiate between the CH, CH₂, and CH₃ groups within the complex cycloalkane structure, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbon (C1) would be absent.

DEPT-135 Predicted Data:

Positive Signals (CH/CH₃): δ 55.0 (OCH₃)

Negative Signals (CH₂): δ 35.0 (C2/C7), δ 28.5 (C3/C6), δ 26.0 (C4/C5)

Absent Signals (C/C=O): δ 202.5 (CHO), δ 85.0 (C1)

A 1D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about through-space proximity of protons. Irradiation of the methoxy singlet (δ 3.30) would be expected to show a Nuclear Overhauser Effect (NOE) enhancement for the adjacent axial protons on C2 and C7 of the cycloheptane ring, confirming the spatial relationship between the methoxy group and the ring.

Two-dimensional NMR experiments are essential for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. The COSY spectrum would show correlations between the adjacent methylene (B1212753) protons within the cycloheptane ring (e.g., H2 with H3, H3 with H4, etc.), allowing for the tracing of the entire seven-membered ring system. The aldehyde and methoxy protons, being singlets, would not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for definitively assigning the carbon signals of the protonated carbons in the cycloheptane ring by correlating the proton multiplets to their corresponding carbon signals.

Predicted HSQC Correlations

| ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |

|---|---|---|

| 9.60 | 202.5 | CHO |

| 3.30 | 55.0 | OCH₃ |

| 1.80-1.95 | 35.0 | C2/C7-H |

| 1.60-1.75 | 28.5 | C3/C6-H |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms and is critical for identifying the connectivity around quaternary carbons.

Key Predicted HMBC Correlations:

| Proton (¹H) at δ | Correlates with Carbon (¹³C) at δ | Number of Bonds | Inferred Connectivity |

|---|---|---|---|

| 9.60 (CHO) | 85.0 | 2 | CHO – C1 |

| 3.30 (OCH₃) | 85.0 | 2 | OCH₃ – C1 |

| 1.80-1.95 (C2/C7-H) | 85.0 | 2 | H-C2/C7 – C1 |

| 1.80-1.95 (C2/C7-H) | 28.5 | 2 | H-C2/C7 – C3/C6 |

These HMBC correlations would unequivocally establish that the aldehyde and methoxy groups are both attached to the same quaternary carbon (C1) of the cycloheptane ring.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₁₆O₂), the expected exact mass can be calculated.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₉H₁₆O₂ + H]⁺ | 157.1223 |

Observation of an ion at m/z 157.1223 in the positive-ion mode HRMS spectrum would confirm the elemental composition C₉H₁₆O₂.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides corroborating evidence for the proposed structure. Key fragmentation pathways for ethers and aldehydes are alpha-cleavage and inductive cleavage.

A primary and highly characteristic fragmentation would be the loss of the aldehyde group (•CHO, 29 Da) via alpha-cleavage, leading to a stable oxonium ion. Another significant fragmentation would involve the loss of the methoxy group (•OCH₃, 31 Da).

Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CHO]⁺ | α-cleavage, loss of formyl radical |

| 125 | [M - OCH₃]⁺ | α-cleavage, loss of methoxy radical |

| 97 | [C₇H₁₃]⁺ | Loss of CH(O)OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands that confirm the presence of the key functional groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2925, 2855 | Strong | C-H stretch | Alkane (cycloheptane ring) |

| 2820, 2720 | Medium, weak | C-H stretch (Fermi doublet) | Aldehyde |

| 1725 | Strong | C=O stretch | Aldehyde |

The most diagnostic peaks would be the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the characteristic pair of C-H stretching bands for the aldehyde proton (Fermi doublet) around 2820 and 2720 cm⁻¹. The strong C-O stretching absorption around 1100 cm⁻¹ would confirm the presence of the ether linkage. The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the cycloheptane ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. While specific crystallographic data for this exact compound is not prevalent in published literature, the analysis of related cycloheptane derivatives demonstrates the type of information that can be obtained. researchgate.netresearchgate.net The cycloheptane ring is known to exist in several low-energy conformations, such as the twist-chair and chair forms. acs.org An X-ray crystal structure analysis would unambiguously determine which of these conformations is adopted in the solid state.

Furthermore, the analysis would confirm the connectivity of the methoxy (-OCH₃) and carbaldehyde (-CHO) groups to the C1 position of the cycloheptane ring. It would provide precise measurements of the C-C bond lengths within the seven-membered ring, the C-O bond lengths of the methoxy and carbonyl groups, and the angles between these substituents. In the crystal lattice, molecules are often linked by intermolecular forces such as hydrogen bonds or van der Waals interactions. nih.govnih.gov For instance, C–H···O interactions involving the aldehyde group could be identified, providing insight into the crystal packing arrangement. nih.gov

A hypothetical set of crystal data that could be obtained from such an analysis is presented in the table below, illustrating the parameters that define the unit cell of the crystal.

| Crystallographic Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C₉H₁₆O₂ | Elemental composition of the molecule. |

| Formula Weight | 156.22 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The geometry of the unit cell. |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c) | a = 8.7 Å, b = 14.2 Å, c = 7.7 Å | Lengths of the unit cell axes. |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 95°, γ = 90° | Angles between the unit cell axes. |

| Volume (V) | 940 ų | Volume of the unit cell. |

| Density (calculated) | 1.10 g/cm³ | Calculated density of the crystal. |

This data, once collected, would allow for the generation of a detailed 3D model of the molecule, such as those seen for other complex organic structures, providing unequivocal proof of its solid-state structure. mdpi.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from byproducts or starting materials.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. sums.ac.ir

Expected Fragmentation Pattern: Upon entering the mass spectrometer, the separated molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint that can be used for identification. For this compound (molar mass: 156.22 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 156.

Key fragmentation pathways can be predicted based on the structure:

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms is common for ethers and carbonyl compounds. libretexts.org

Loss of the methoxy radical (•OCH₃, 31 u) would result in a fragment ion at m/z = 125.

Loss of the aldehyde group (•CHO, 29 u) would lead to a fragment at m/z = 127.

Cycloalkane Ring Fragmentation: The cycloheptane ring can undergo fragmentation, typically losing ethylene (B1197577) (C₂H₄, 28 u) or other small neutral molecules, leading to a series of peaks separated by specific mass units. du.ac.inyoutube.com

McLafferty Rearrangement: While less common for this specific structure, rearrangements could potentially occur, leading to characteristic fragment ions.

A table summarizing potential prominent ions in the GC-MS spectrum is provided below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Origin of Fragment |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CHO]⁺ | Loss of the aldehyde radical |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 97 | [C₇H₁₃]⁺ | Fragment from cycloheptyl ring |

| 81 | [C₆H₉]⁺ | Further fragmentation of the ring |

The retention time from the gas chromatogram combined with the mass spectrum provides a high degree of confidence in the compound's identity and purity. botanyjournals.com

HPLC is a versatile separation technique used for compounds that may not be sufficiently volatile or stable for GC analysis. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com

For this compound, which possesses moderate polarity due to the ether and aldehyde functional groups, a normal-phase or reverse-phase HPLC method could be developed.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. A nonpolar stationary phase (like C18-silica) would be used with a polar mobile phase. A suitable mobile phase would likely be a gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. sielc.com The compound would elute at a specific retention time, which can be used for identification and quantification.

Normal-Phase (NP) HPLC: Alternatively, a polar stationary phase (like silica) could be used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This mode can sometimes offer better separation for isomers.

Detection is typically achieved using an ultraviolet (UV) detector, as the aldehyde's carbonyl group possesses a chromophore that absorbs UV light (around 210-290 nm). A Diode Array Detector (DAD) could be employed to obtain a full UV spectrum, further aiding in peak identification. mdpi.com The purity of the sample would be determined by the presence of a single major peak in the chromatogram.

A potential set of conditions for an RP-HPLC method is outlined in the table below.

| HPLC Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | Start at 60% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

By using these advanced analytical methodologies, the complete structural elucidation and purity assessment of this compound can be achieved with a high degree of scientific rigor.

Theoretical Investigations into the Electronic Structure and Reactivity of 1 Methoxycycloheptane 1 Carbaldehyde

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering insights that complement experimental findings. openaccessjournals.com For 1-methoxycycloheptane-1-carbaldehyde, a multifaceted approach combining Density Functional Theory and ab initio methods provides a robust framework for understanding its electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules. openaccessjournals.comnih.gov This method is particularly well-suited for determining the ground-state properties of organic molecules like this compound.

DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. From this optimized structure, a wealth of information can be derived. Key ground-state properties that can be calculated include the total electronic energy, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| Total Electronic Energy | [Data not available in search results] |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

| Dipole Moment | [Data not available in search results] |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, derived directly from quantum mechanical first principles without the use of empirical parameters, offer a high level of theoretical accuracy for electronic structure analysis. nih.gov While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular properties. nih.govnih.gov

For this compound, ab initio calculations can be used to refine the understanding of its electronic structure. These methods provide a detailed description of the molecular orbitals and their energies, offering a more precise picture of bonding and electron distribution. By systematically improving the level of theory and the basis set, one can approach the exact solution to the Schrödinger equation for the molecule, leading to highly reliable predictions of its electronic properties.

Conformational Analysis of the Cycloheptane (B1346806) Ring

The seven-membered cycloheptane ring is known for its significant conformational flexibility, adopting a variety of non-planar structures to minimize steric and torsional strain. The presence of substituents further influences the conformational landscape.

Ring Flexibility and Preferred Conformations

The cycloheptane ring can exist in several conformations, with the most stable being the twist-chair and, to a lesser extent, the chair conformations. These are pseudo-rotational forms, meaning they can interconvert through low-energy pathways. The boat and twist-boat conformations are generally higher in energy and act as transition states or intermediates in the interconversion process. A thorough conformational analysis involves mapping the potential energy surface of the cycloheptane ring to identify the global and local energy minima, which correspond to the most stable and populated conformations.

Influence of Methoxy (B1213986) and Carbaldehyde Substituents on Conformation

The attachment of the methoxy (-OCH3) and carbaldehyde (-CHO) groups to the same carbon atom of the cycloheptane ring introduces significant steric and electronic effects that dictate the preferred conformation. The bulky nature of these substituents will influence the puckering of the ring to minimize unfavorable steric interactions.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Twist-Chair | [Data not available in search results] |

| Chair | [Data not available in search results] |

| Boat | [Data not available in search results] |

| Twist-Boat | [Data not available in search results] |

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical calculations can offer insights into its expected spectroscopic signatures.

By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This allows for the assignment of specific vibrational modes to the functional groups present in the molecule, such as the C=O stretch of the carbaldehyde and the C-O stretches of the methoxy group.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using computational methods. These theoretical chemical shifts, when compared with experimental data, can aid in the structural elucidation and conformational analysis of the molecule. The predicted NMR parameters are highly sensitive to the electronic environment of each nucleus and therefore provide a detailed probe of the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | C=O stretch: [Data not available] C-O stretch: [Data not available] |

| ¹H NMR Chemical Shifts (ppm) | -CHO: [Data not available] -OCH₃: [Data not available] Cycloheptane protons: [Data not available] |

| ¹³C NMR Chemical Shifts (ppm) | C=O: [Data not available] -OCH₃: [Data not available] C-OCH₃: [Data not available] Cycloheptane carbons: [Data not available] |

Computational Studies of Reaction Mechanisms and Transition States

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the reaction mechanisms and transition states of this compound. While computational studies are a powerful tool for elucidating the intricacies of chemical reactions, including the identification of transition states and the calculation of activation energies, no published research to date has focused on this particular compound.

Computational chemistry employs methodologies such as Density Functional Theory (DFT) and ab initio calculations to model chemical processes. youtube.combeilstein-journals.org For a molecule like this compound, such studies would be invaluable for understanding its reactivity in various chemical transformations, including but not limited to nucleophilic additions to the carbonyl group, oxidation of the aldehyde, and reactions influenced by the methoxy substituent and the conformational flexibility of the cycloheptane ring. academie-sciences.fracademie-sciences.fr

General computational approaches to studying reaction mechanisms involve mapping the potential energy surface of a reaction. This process identifies the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org The energy difference between the reactants and the transition state determines the activation energy, a key parameter in chemical kinetics. researchgate.net

For aldehydes, a common reaction mechanism studied computationally is nucleophilic addition. academie-sciences.fracademie-sciences.frnumberanalytics.com Theoretical models can predict the trajectory of the incoming nucleophile and the resulting stereochemistry, which is particularly complex in cyclic systems due to conformational effects. researchgate.netsapub.org In the case of this compound, the seven-membered ring's inherent flexibility would present a unique computational challenge in identifying the most stable conformers of the reactants and transition states. researchgate.netbiomedres.usresearchgate.net

Furthermore, computational studies could shed light on the electronic influence of the α-methoxy group on the reactivity of the aldehyde. The interplay of inductive and resonance effects of this substituent would modulate the electrophilicity of the carbonyl carbon and could influence the stability of any charged intermediates or transition states.

Despite the potential insights that could be gained, the scientific community has not yet published computational investigations specifically targeting the reaction mechanisms of this compound. Consequently, there are no detailed research findings, data tables of activation energies, or optimized transition state geometries available for this compound. The development of such computational data would be a valuable contribution to the understanding of the chemical behavior of substituted cycloheptane derivatives.

Role of 1 Methoxycycloheptane 1 Carbaldehyde As a Synthetic Precursor and Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group, coupled with the cycloheptane (B1346806) framework, makes 1-methoxycycloheptane-1-carbaldehyde a strategic starting material for the construction of intricate molecular architectures. mdpi.com

The cycloheptane moiety is a key structural feature in a number of natural products and biologically active compounds. The functional handles present in this compound allow for a variety of chemical transformations to generate a diverse range of substituted cycloheptanes. acs.org The aldehyde group can undergo a wide array of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions, to introduce new functionalities onto the cycloheptane ring. researchgate.net

For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, which can be further derivatized to esters and amides. Conversely, reduction would afford the corresponding alcohol, a precursor for ethers and halides. Carbon-carbon bond formation reactions, such as the Wittig, Grignard, or aldol (B89426) reactions, can be employed to introduce new carbon chains, thereby expanding the molecular complexity. researchgate.net

Table 1: Potential Transformations of this compound and Resulting Cycloheptane Derivatives

| Reaction Type | Reagent/Catalyst | Product Class |

| Oxidation | PCC, DMP | 1-Methoxycycloheptane-1-carboxylic acid |

| Reduction | NaBH4, LiAlH4 | (1-Methoxycycloheptan-1-yl)methanol |

| Wittig Reaction | Ph3P=CH2 | 1-Methoxy-1-vinylcycloheptane |

| Grignard Reaction | RMgX | 1-(1-Methoxycycloheptyl)alkanol |

| Aldol Condensation | Ketone, Base | β-Hydroxy ketone derivative |

| Reductive Amination | RNH2, NaBH3CN | N-Alkyl-(1-methoxycycloheptan-1-yl)methanamine |

This table is illustrative and based on general aldehyde reactivity.

The presence of the methoxy (B1213986) group at the quaternary center can influence the stereochemical outcome of these reactions, potentially allowing for the diastereoselective synthesis of specific cycloheptane isomers. This level of control is crucial in the synthesis of complex target molecules where precise stereochemistry is required. acs.org

Aldehydes are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds. nih.gov this compound can serve as a precursor to heterocycles incorporating the cycloheptane ring, a structural motif of interest in medicinal chemistry.

For example, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic systems. Reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, could potentially utilize this compound to construct complex heterocyclic frameworks. researchgate.netgoogle.com The cycloheptane ring would be appended to the resulting heterocyclic core, influencing its conformational properties and biological activity.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Heterocycle |

| Hydrazine | Pyrazole derivative |

| Hydroxylamine | Isoxazole derivative |

| β-Ketoester, Ammonia | Dihydropyridine derivative |

| Urea, β-Dicarbonyl | Dihydropyrimidinone derivative |

This table presents potential synthetic routes based on established methods for heterocycle synthesis from aldehydes.

Scaffold for Ligand Design in Catalysis

The development of novel ligands is a cornerstone of modern catalysis. The rigid, three-dimensional structure of the cycloheptane ring in this compound makes it an interesting scaffold for the design of new ligands. By functionalizing the aldehyde group, it is possible to introduce coordinating atoms, such as nitrogen, phosphorus, or sulfur, which can bind to metal centers.

For instance, reductive amination of the aldehyde with a chiral amine could produce a chiral amino alcohol ligand. The stereochemistry of the cycloheptane ring and the newly formed stereocenter could create a well-defined chiral pocket around the metal center, which could be beneficial for asymmetric catalysis. The methoxy group could also play a role in coordinating the metal or influencing the electronic properties of the resulting ligand.

The synthesis of such ligands would involve multi-step sequences starting from this compound. The versatility of aldehyde chemistry allows for the introduction of a wide range of donor groups, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Advanced Materials and Polymer Precursors

The cycloheptane unit can impart unique properties, such as thermal stability and controlled flexibility, to polymers. This compound can be envisioned as a monomer or a precursor to monomers for the synthesis of advanced materials.

The aldehyde functionality can participate in polymerization reactions. For example, it could be used in condensation polymerizations with suitable co-monomers to produce polyesters, polyamides, or polyimines. The cycloheptane ring would be incorporated into the polymer backbone, influencing the material's physical properties.

Furthermore, the aldehyde can be transformed into other polymerizable groups. For instance, reduction to the alcohol and subsequent esterification with acrylic acid would yield a cycloheptyl-containing acrylate (B77674) monomer. Such monomers could be used in free-radical polymerization to produce polymers with tailored properties for applications in coatings, adhesives, or optical materials. The incorporation of the cycloaliphatic structure can enhance properties such as weatherability and hardness in the final polymer. researchgate.netrsc.org

Fine Chemical and Specialty Chemical Synthesis

The unique structural features of this compound make it a potential starting material for the synthesis of fine and specialty chemicals. mdpi.com

Cycloheptane derivatives are known to be valuable components in the fragrance and flavor industry. nih.gov Their characteristic odors are influenced by the size of the ring and the nature of the functional groups attached to it. The aldehyde group is a common functional group in many fragrance compounds, contributing to their characteristic scents.

This compound itself, or derivatives thereof, could possess interesting olfactory properties. The combination of the seven-membered ring, the methoxy group, and the aldehyde could result in a unique scent profile. Furthermore, it can serve as a precursor to other fragrance chemicals through straightforward chemical modifications. For example, hydrogenation of the aldehyde could lead to the corresponding alcohol, which could have a different and potentially more desirable scent. Esterification of this alcohol would lead to a family of cycloheptyl esters, a class of compounds often found in fragrance formulations.

Intermediates in Agrochemical Research

Following a comprehensive review of scientific literature and patent databases, no specific information was found regarding the use of this compound as a synthetic precursor or chemical building block in agrochemical research. The available data does not indicate its direct application as an intermediate in the synthesis of herbicides, fungicides, or insecticides.

While cycloheptane derivatives, in a broader sense, have been explored in various areas of chemical synthesis, their specific role in the development of new agrochemicals is not extensively documented in publicly accessible research. A patent filed in China mentions a herbicidal composition containing a cycloheptyl ether, but does not provide details on the synthesis of this component or the use of this compound as a starting material. google.com

Furthermore, research into naturally occurring cycloheptane derivatives has identified compounds with certain biological activities, such as antibacterial properties, but these are not related to agrochemical applications. nih.govresearchgate.net